molecular formula C14H16N4O B8163079 (3-Amino-5-(1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone

(3-Amino-5-(1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8163079
M. Wt: 256.30 g/mol
InChI Key: FFJWBIFHIATXSE-UHFFFAOYSA-N
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Description

(3-Amino-5-(1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone is a complex organic compound featuring a pyrazole ring, an amino group, and a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-(1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline production and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-(1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

(3-Amino-5-(1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-5-(1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and amino-substituted heterocycles, such as:

Uniqueness

What sets (3-Amino-5-(1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine moiety, in particular, enhances its potential interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

[3-amino-5-(1H-pyrazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c15-13-6-10(12-8-16-17-9-12)5-11(7-13)14(19)18-3-1-2-4-18/h5-9H,1-4,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJWBIFHIATXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC(=C2)C3=CNN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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